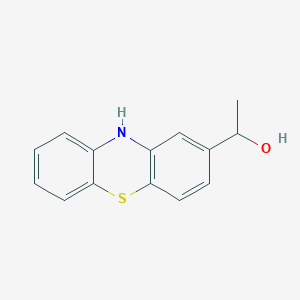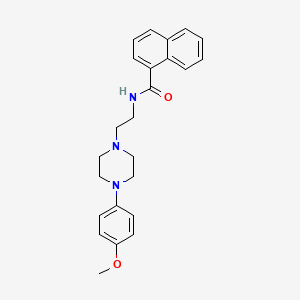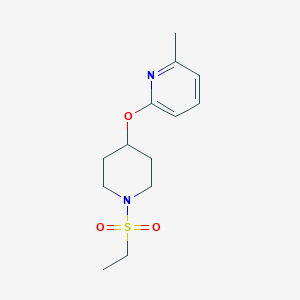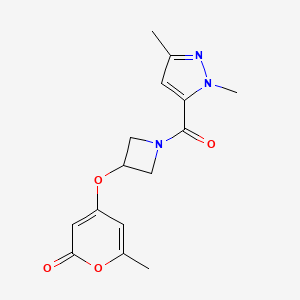
1-(10H-phenothiazin-2-yl)ethanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“1-(10H-phenothiazin-2-yl)ethanol” is a chemical compound with the molecular formula C14H13NOS and a molecular weight of 243.33 . It is a powder at room temperature .
Molecular Structure Analysis
The molecular structure of “this compound” consists of a phenothiazine core with an ethanol group attached . The InChI code for this compound is 1S/C14H13NOS/c1-9(16)10-6-7-14-12(8-10)15-11-4-2-3-5-13(11)17-14/h2-9,15-16H,1H3 .Physical And Chemical Properties Analysis
“this compound” is a powder at room temperature . It has a molecular weight of 243.33 .Applications De Recherche Scientifique
Enzyme-Catalyzed Reactions
- Lipase-catalyzed kinetic resolution of racemic 1-(10-alkyl-10H-phenothiazin-3-yl)ethanols and their butanoates has been investigated, focusing on the enantiomer-selective acylation and methanolysis processes (Brem et al., 2010).
Anticancer Activity
- Certain phenothiazine derivatives have demonstrated high activity against breast cancer cell lines, suggesting potential applications in cancer therapy (Ahmed et al., 2018).
Biophysical Interactions and Drug Development
- Studies on phenothiazine derivatives, including 1-(10H-phenothiazin-2-yl)ethanol, have provided insights into molecular interactions, which are crucial for drug design, particularly for targeting diseases like SARS-CoV-2 (Al-Otaibi et al., 2022).
Photochemical Applications
- Phenothiazine undergoes photooxidation in ethanol, yielding a neutral radical as a stable product. This reaction has implications in photochemistry and related applications (Iwaoka et al., 1971).
Vibrational Spectroscopy
- The vibrational spectroscopic behavior of phenothiazine derivatives, including its alcohol substituent effect, has been explored, providing insights into the structural and electronic properties of these molecules (Endrédi et al., 2006).
Antimicrobial and Antifungal Activities
- Phenothiazine derivatives, including this compound, have shown significant antimicrobial and antifungal activities, suggesting their potential use in treating infectious diseases (Rajasekaran & Devi, 2012).
Immunomodulatory Effects
- Phenothiazine compounds have been studied for their effects on immune responses, including the modulation of natural killer cell activity, offering potential therapeutic applications in immunology (Petri et al., 1996).
Photocatalysis and Solar Cell Applications
- Phenothiazine-based sensitizers, including derivatives of this compound, have been explored for use in dye-sensitized solar cells and photocatalytic hydrogen production, demonstrating their utility in renewable energy applications (Tiwari et al., 2015).
Mécanisme D'action
Target of Action
Phenothiazine derivatives have been reported to exhibit anticancer activity . They are potential cell cycle blockers , suggesting that their targets could be proteins involved in cell cycle regulation.
Mode of Action
Phenothiazine derivatives have been shown to interact with their targets and cause changes that lead to cell cycle arrest . This implies that 1-(10H-phenothiazin-2-yl)ethanol might interact with its targets in a similar manner, leading to changes in cell cycle progression.
Biochemical Pathways
Given that phenothiazine derivatives can act as cell cycle blockers , it is plausible that this compound may affect pathways related to cell cycle regulation. The downstream effects could include inhibition of cell proliferation and induction of cell death.
Result of Action
Based on the reported effects of phenothiazine derivatives, it can be inferred that this compound may lead to cell cycle arrest , potentially resulting in inhibited cell proliferation and induced cell death.
Propriétés
IUPAC Name |
1-(10H-phenothiazin-2-yl)ethanol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13NOS/c1-9(16)10-6-7-14-12(8-10)15-11-4-2-3-5-13(11)17-14/h2-9,15-16H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OQJSSFKWEIGNKG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC2=C(C=C1)SC3=CC=CC=C3N2)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13NOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-morpholino-N-[3-(2-pyrazinyloxy)phenyl]acetamide](/img/structure/B2830900.png)
![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-(3,4-dioxo-8-(p-tolyl)-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)acetamide](/img/structure/B2830901.png)
![Ethyl 2-[(6-methyl-2-phenyl-4-pyrimidinyl)oxy]propanoate](/img/structure/B2830904.png)
![2-{[(5-Methyl-2-thienyl)methyl]amino}-1-butanol hydrochloride](/img/no-structure.png)
![2-(ethanesulfonyl)-N-{naphtho[1,2-d][1,3]thiazol-2-yl}benzamide](/img/structure/B2830906.png)
![N-(4-methylbenzyl)-2-((3-(4-methylbenzyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2830907.png)
![Ethyl 4-[(4,5-dimethoxy-3-oxo-1,3-dihydro-2-benzofuran-1-yl)amino]benzoate](/img/structure/B2830911.png)


![5-Fluoro-4-[4-(3-methoxyphenyl)piperazin-1-yl]-6-propan-2-ylpyrimidine](/img/structure/B2830916.png)
